![molecular formula C19H37NO5Si B14782101 1-O-tert-butyl 2-O-methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-ethylpyrrolidine-1,2-dicarboxylate](/img/structure/B14782101.png)
1-O-tert-butyl 2-O-methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-ethylpyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, methyl, and tert-butyldimethylsilyloxy groups. Its molecular formula is C18H35NO5Si.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl, methyl, and tert-butyldimethylsilyloxy groups are introduced through specific reactions such as alkylation and silylation.
Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at certain sites during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The tert-butyldimethylsilyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
(4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- (4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-butene
- (4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-propylpyrrolidine
Uniqueness
Compared to similar compounds, (4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and tert-butyldimethylsilyloxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H37NO5Si |
|---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-ethylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H37NO5Si/c1-11-19(15(21)23-8)12-14(25-26(9,10)18(5,6)7)13-20(19)16(22)24-17(2,3)4/h14H,11-13H2,1-10H3 |
InChI Key |
GNNOCKGGURGXCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


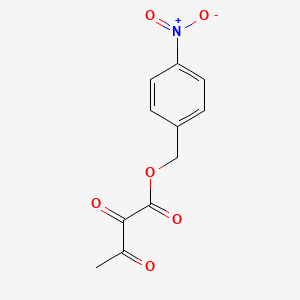
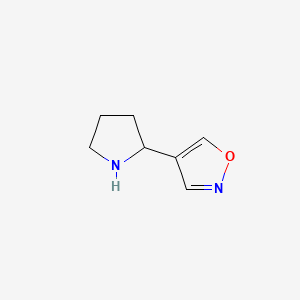
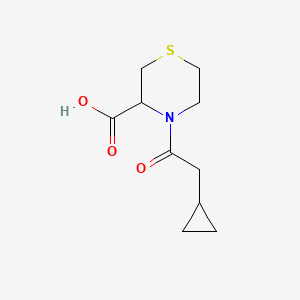
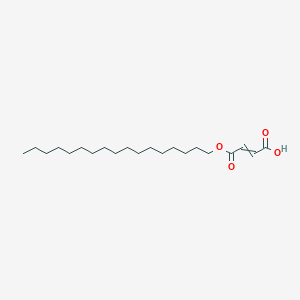
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14782053.png)
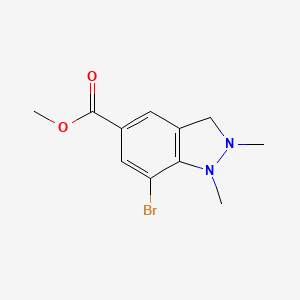
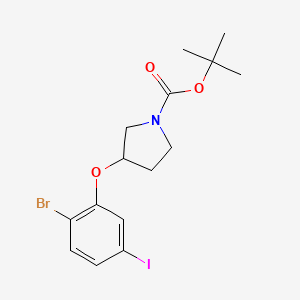
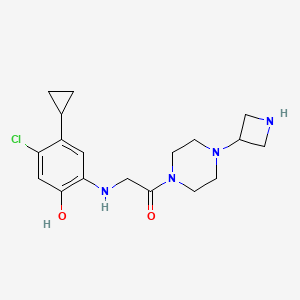
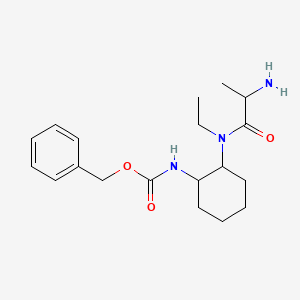
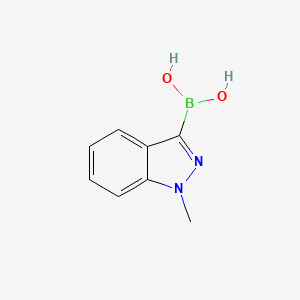
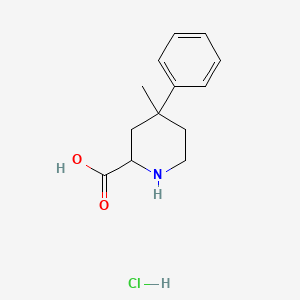
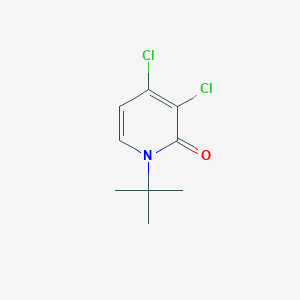
![(3S)-3-[(2-Fluorobenzoyl)amino]piperidine, N1-BOC protected](/img/structure/B14782091.png)
![3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride](/img/structure/B14782109.png)
